2-Amino-6-fluoro-3-methoxybenzoic acid
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Overview
Description
2-Amino-6-fluoro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H8FNO3 and a molecular weight of 185.15 g/mol It is a derivative of benzoic acid, characterized by the presence of amino, fluoro, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluoro-3-methoxybenzoic acid typically involves the introduction of the amino, fluoro, and methoxy groups onto a benzoic acid scaffold. One common method involves the nitration of 3-methoxybenzoic acid, followed by reduction to introduce the amino group. The fluoro group can be introduced via electrophilic fluorination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on cost-efficiency, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-fluoro-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-Amino-6-fluoro-3-carboxybenzoic acid, while nucleophilic substitution of the fluoro group can yield various substituted derivatives .
Scientific Research Applications
2-Amino-6-fluoro-3-methoxybenzoic acid has several applications in scientific research:
Mechanism of Action
The specific mechanism of action for 2-Amino-6-fluoro-3-methoxybenzoic acid is not well-documented. its derivatives are known to interact with various molecular targets and pathways. For example, fluorinated benzamide derivatives have shown potent neuroleptic activity, suggesting interactions with neurotransmitter receptors . The presence of the fluoro and methoxy groups can influence the compound’s solubility and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-fluorobenzoic acid: Lacks the methoxy group, which can affect its solubility and biological activity.
2-Amino-3-fluoro-6-methoxybenzoic acid: Similar structure but with different positioning of the fluoro group, which can influence its reactivity and applications.
2-Fluoro-3-methoxybenzoic acid: Lacks the amino group, affecting its potential for further functionalization.
Uniqueness
2-Amino-6-fluoro-3-methoxybenzoic acid is unique due to the specific combination and positioning of the amino, fluoro, and methoxy groups. This unique structure imparts distinct chemical properties, such as enhanced solubility and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-amino-6-fluoro-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFHIHJBGLJAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1549130-82-6 |
Source
|
Record name | 2-amino-6-fluoro-3-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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